

# Spectroscopic Data for Derivatives of 6-Bromo-4-methylnicotinaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 6-Bromo-4-methylnicotinaldehyde

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This guide provides a comparative analysis of spectroscopic data for derivatives of **6-Bromo-4-methylnicotinaldehyde**, focusing on Schiff bases, a common class of aldehyde derivatives. Due to the limited availability of published spectroscopic data for derivatives of **6-Bromo-4-methylnicotinaldehyde**, this guide utilizes data from structurally similar compounds to provide a representative comparison for researchers, scientists, and drug development professionals. The information herein is intended to serve as a reference for the synthesis and characterization of novel compounds based on the **6-Bromo-4-methylnicotinaldehyde** scaffold.

## Introduction to 6-Bromo-4-methylnicotinaldehyde

**6-Bromo-4-methylnicotinaldehyde** is a substituted pyridine derivative with the chemical formula C<sub>7</sub>H<sub>6</sub>BrNO and a molecular weight of 200.03 g/mol [1]. Its structure, featuring a reactive aldehyde group and a bromine atom on the pyridine ring, makes it a versatile building block in organic synthesis. The aldehyde functionality allows for the ready formation of various derivatives, including Schiff bases, oximes, and hydrazones, which are of significant interest in medicinal chemistry and materials science.

## Comparative Spectroscopic Data

To illustrate the expected spectroscopic characteristics of a derivative, this section presents data for a representative Schiff base formed from an analogous aromatic aldehyde, p-methoxysalicylaldehyde, with a substituted aniline. This is compared with the known data for a

related brominated pyridine aldehyde, 6-bromo-3-pyridinecarboxaldehyde, to provide a basis for understanding the influence of the core structure.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ ,  $\delta$  ppm)

Compound/Fragment	Proton Assignment	Chemical Shift (ppm)	Multiplicity	J (Hz)
Schiff Base of p-methoxysalicylaldehyde (Representative)	-CH=N- (imine)	8.50	s	-
Aromatic-H	6.48-7.30	m	-	
-OCH <sub>3</sub>	3.85	s	-	
Phenolic -OH	13.66	s	-	
6-Bromo-3-pyridinecarboxaldehyde (Related Aldehyde)	Aldehyde -CHO	~10.0	s	-
Pyridine-H	7.50-8.80	m	-	

Note: Data for the representative Schiff base is adapted from a study on derivatives of p-methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is inferred from general chemical shift knowledge and data on similar structures.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ ,  $\delta$  ppm)

Compound/Fragment	Carbon Assignment	Chemical Shift (ppm)
Schiff Base of p-methoxysalicylaldehyde (Representative)	-CH=N- (imine)	163.34
Aromatic C-O	158.82	
Aromatic C	101.15-138.68	
-OCH <sub>3</sub>	55.50	
6-Bromo-3-pyridinecarboxaldehyde (Related Aldehyde)	Aldehyde C=O	~190
Pyridine C-Br	~140	
Pyridine C	120-155	

Note: Data for the representative Schiff base is adapted from a study on derivatives of p-methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is inferred from general chemical shift knowledge and data on similar structures.

Table 3: IR Spectroscopic Data (cm<sup>-1</sup>)

Compound/Fragment	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )
Schiff Base of p-methoxysalicylaldehyde (Representative)	C=N stretch (imine)	1625
C=C stretch (aromatic)	1603, 1588, 1467	
C-O stretch	1338	
6-Bromo-3-pyridinecarboxaldehyde (Related Aldehyde)	C=O stretch (aldehyde)	~1700
C=N, C=C stretch (pyridine)	~1570, 1450	
C-Br stretch	~650	

Note: Data for the representative Schiff base is adapted from a study on derivatives of p-methoxysalicylaldehyde[2]. Data for 6-bromo-3-pyridinecarboxaldehyde is based on typical IR absorption frequencies.

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M] <sup>+</sup> or [M+H] <sup>+</sup> (m/z)
6-Bromo-4-methylnicotinaldehyde	Not specified	200.03 (Calculated)
Schiff Base of p-methoxysalicylaldehyde (Representative)	Not specified	Varies with aniline derivative
6-Bromo-3-pyridinecarboxaldehyde	GC-MS	185, 187 (Isotopic pattern for Br)

Note: Molecular weight for the parent aldehyde is from Benchchem[1]. Mass spectral data for 6-bromo-3-pyridinecarboxaldehyde is from PubChem[3].

## Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of a Schiff base derivative, based on general procedures found in the literature[2].

### Synthesis of a Representative Schiff Base Derivative

Materials:

- **6-Bromo-4-methylnicotinaldehyde**
- Substituted aniline (e.g., aniline, p-toluidine)
- Ethanol or Methanol
- Glacial acetic acid (catalytic amount)

Procedure:

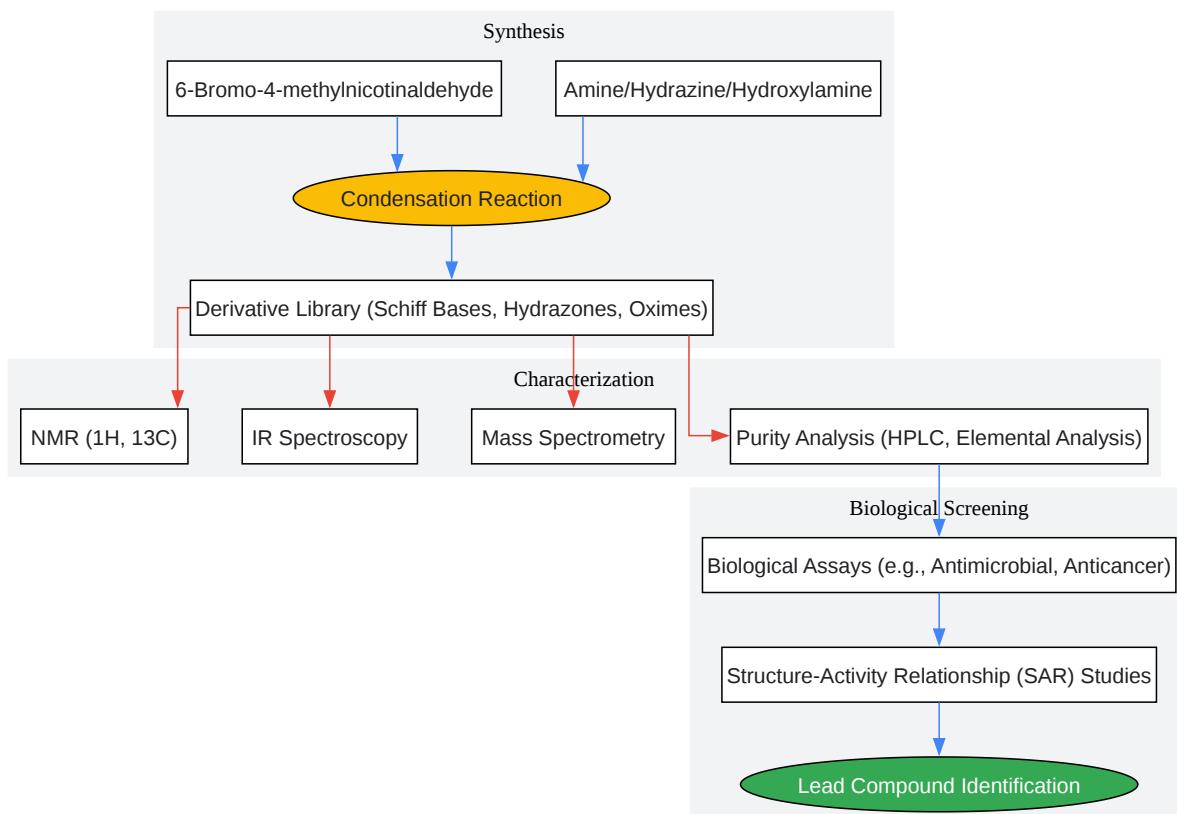
- Dissolve **6-Bromo-4-methylnicotinaldehyde** (1 mmol) in 20 mL of ethanol in a round-bottom flask.
- Add an equimolar amount of the substituted aniline (1 mmol) to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

### Spectroscopic Characterization

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: NMR spectra are recorded on a 300 or 400 MHz spectrometer using  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$  as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400  $\text{cm}^{-1}$ .
- Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

## Signaling Pathways and Experimental Workflows

The synthesis of derivatives from **6-Bromo-4-methylnicotinaldehyde** is a fundamental process in medicinal chemistry for the development of new therapeutic agents. The general workflow involves the synthesis of a library of derivatives, followed by spectroscopic characterization and biological screening.



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Caption: General workflow for the synthesis, characterization, and screening of derivatives.

This guide provides a foundational understanding of the spectroscopic properties of derivatives of **6-Bromo-4-methylnicotinaldehyde** by drawing comparisons with related, well-characterized molecules. The provided experimental protocols and workflow diagrams offer a practical framework for researchers entering this area of chemical synthesis and drug discovery.

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## References

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- 2. ajol.info [ajol.info]
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